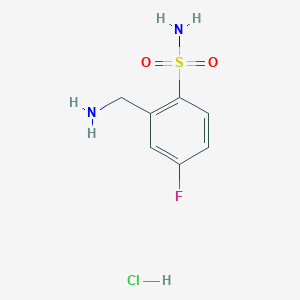
2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride
Descripción general
Descripción
2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C7H9FN2O2S·HCl. It is known for its applications in various scientific fields, particularly in biochemistry and medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules and has shown potential in various biochemical assays.
Métodos De Preparación
The synthesis of 2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzenesulfonyl chloride.
Aminomethylation: The 4-fluorobenzenesulfonyl chloride undergoes aminomethylation using formaldehyde and ammonium chloride to introduce the aminomethyl group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include formaldehyde, ammonium chloride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride has several scientific research applications:
Biochemistry: It is used as a protease inhibitor in various biochemical assays.
Medicinal Chemistry: The compound serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industrial Chemistry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be irreversible, depending on the nature of the enzyme and the binding interaction.
Comparación Con Compuestos Similares
Similar compounds to 2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride include:
4-Aminomethylbenzenesulfonamide hydrochloride: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-Aminomethyl-4-chlorobenzenesulfonamide hydrochloride: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
2-(aminomethyl)-4-fluorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S.ClH/c8-6-1-2-7(13(10,11)12)5(3-6)4-9;/h1-3H,4,9H2,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVLYIJRWXWQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-Methylbutyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469270.png)

![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)
![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)
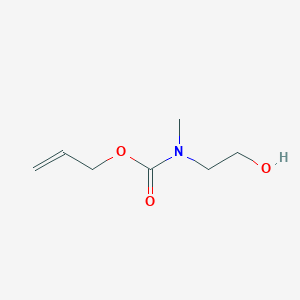
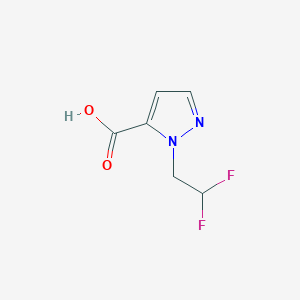
![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)
![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)
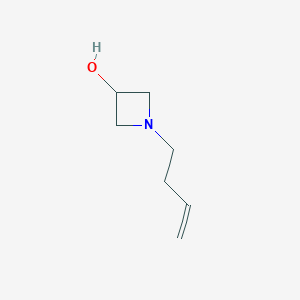
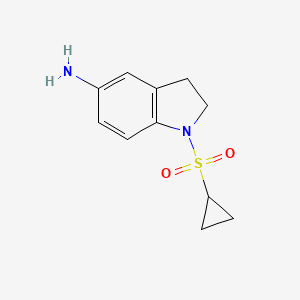
![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)

